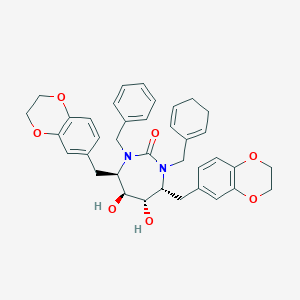

(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-4,7-bis(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SC133, also known as SILFOAM® SC 133, is a silicone antifoam compound developed by Wacker Chemie AG. It is an opaque, viscous, anhydrous compound that is highly effective against a wide range of surfactants. This compound is primarily used as a defoamer and deaerating agent in various industrial applications .

Preparation Methods

SC133 is based on high-molecular polysiloxanes. The preparation methods for SC133 involve several techniques, including spray drying, spray mixing, or adsorption. These methods are used to process SC133 into powder antifoams with an active content of 5-15%, which can then be added to final powder detergents in amounts of 0.5-2% .

Chemical Reactions Analysis

SC133 is known for its stability and effectiveness in suppressing foam in detergents and systems with high surfactant content. It does not undergo significant chemical reactions under normal conditions, which makes it an excellent choice for use in various formulations. The compound is effective in small amounts and can be used in structured liquid detergents and gel products .

Scientific Research Applications

SC133 has a wide range of applications in scientific research and industry. It is used as a defoamer in structured liquid detergents and as a deaerating agent in gel products. Additionally, SC133 is used in the production of antifoam powders for post-addition to powder detergents. It is also effective in slurry deaeration processes, where the slurry should be free of air in the crutcher, storage tank, and slurry pipes to the spray tower .

Mechanism of Action

The mechanism of action of SC133 involves its ability to suppress foam by reducing the surface tension of the liquid in which it is dispersed. This action prevents the formation of stable foam and allows for the efficient deaeration of the liquid. SC133 is effective even in small amounts, making it a highly efficient defoaming agent .

Comparison with Similar Compounds

SC133 is unique in its effectiveness against a wide range of surfactants and its ability to function as both a defoamer and deaerating agent. Similar compounds include SILFOAM® SE 39 and SILFOAM® SD 168, which are also highly active derivatives with greater hydrophilicity. These compounds are recommended when SC133 is not sufficiently dispersible or compatible .

Properties

CAS No. |

188947-77-5 |

|---|---|

Molecular Formula |

C37H40N2O7 |

Molecular Weight |

624.7 g/mol |

IUPAC Name |

(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-4,7-bis(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |

InChI |

InChI=1S/C37H40N2O7/c40-35-29(19-27-11-13-31-33(21-27)45-17-15-43-31)38(23-25-7-3-1-4-8-25)37(42)39(24-26-9-5-2-6-10-26)30(36(35)41)20-28-12-14-32-34(22-28)46-18-16-44-32/h1,3-5,7-14,21-22,29-30,35-36,40-41H,2,6,15-20,23-24H2/t29-,30-,35+,36+/m1/s1 |

InChI Key |

KDWJWCZJSCVSPR-PQFLWIRSSA-N |

Isomeric SMILES |

C1CC=C(C=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=CC=C3)CC4=CC5=C(C=C4)OCCO5)O)O)CC6=CC7=C(C=C6)OCCO7 |

Canonical SMILES |

C1CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3)CC4=CC5=C(C=C4)OCCO5)O)O)CC6=CC7=C(C=C6)OCCO7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.